10Alpha-Hydroxy Naltrexone
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Overview
Description
10Alpha-Hydroxy Naltrexone is a derivative of naltrexone, an opioid receptor antagonist commonly used in the treatment of opioid and alcohol dependence. This compound is characterized by the presence of a hydroxyl group at the 10-alpha position, which distinguishes it from its parent compound, naltrexone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10Alpha-Hydroxy Naltrexone typically involves the hydroxylation of naltrexone. One common method is the catalytic enantioselective Sharpless dihydroxylation, which introduces the stereogenic centers necessary for the compound . The process involves the use of osmium tetroxide (OsO4) and a chiral ligand, followed by the reduction of the intermediate with sodium bisulfite.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the hydroxyl group and prevent degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: 10Alpha-Hydroxy Naltrexone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to naltrexone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 10-keto naltrexone.
Reduction: Reversion to naltrexone.
Substitution: Formation of 10-halogenated naltrexone derivatives.
Scientific Research Applications
10Alpha-Hydroxy Naltrexone has a wide range of applications in scientific research:
Mechanism of Action
10Alpha-Hydroxy Naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and reduces cravings for alcohol. The compound acts as a competitive antagonist, preventing endogenous opioids from activating the receptor . The hydroxyl group at the 10-alpha position may enhance its binding affinity and selectivity for the receptor .
Comparison with Similar Compounds
Naltrexone: The parent compound, used for opioid and alcohol dependence treatment.
Naloxone: Another opioid antagonist, used primarily for the reversal of opioid overdose.
Nalmefene: Similar to naltrexone, used for the treatment of alcohol dependence.
Uniqueness: 10Alpha-Hydroxy Naltrexone is unique due to the presence of the hydroxyl group at the 10-alpha position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds . This structural modification can potentially enhance its efficacy and reduce side effects .
Biological Activity
10Alpha-Hydroxy Naltrexone is a derivative of Naltrexone, an opioid antagonist primarily used for the treatment of opioid dependence and alcohol use disorder. This compound exhibits unique biological activities that differentiate it from its parent compound. This article delves into the biological activity, mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by relevant research findings and case studies.
This compound functions primarily as an antagonist at the mu-opioid receptor (MOR), similar to Naltrexone. However, it has shown a distinct profile in modulating neurotransmitter systems related to learning and memory. Research indicates that both Naltrexone and its derivatives can influence AMPA receptor trafficking, which is crucial for synaptic plasticity and learning processes.
- Opioid Receptor Interaction : this compound binds to MOR, kappa (KOR), and delta (DOR) receptors but predominantly exhibits antagonistic properties. This interaction leads to the inhibition of opioid effects, which is beneficial in preventing relapse in opioid-dependent individuals .
- Neurotransmitter Modulation : Studies have demonstrated that exposure to Naltrexone increases the surface expression of GluA1 subunits of AMPA receptors in hippocampal neurons. This suggests that this compound may enhance synaptic transmission and plasticity through similar mechanisms .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : Like Naltrexone, this compound is well absorbed but undergoes significant first-pass metabolism. Oral bioavailability estimates are between 5% to 40% .
- Metabolism : The compound is metabolized in the liver to active metabolites, including 6-beta-Naltrexol, which contributes to its therapeutic effects. The half-life of these metabolites allows for prolonged action beyond the immediate effects of the parent compound .
Research Findings
Several studies have explored the biological activity of this compound:
- Learning and Memory : A study highlighted that chronic administration of Naltrexone improved learning outcomes in mice by enhancing GluA1 phosphorylation in the hippocampus. This effect was not replicated in MOR knockout mice, indicating that the mechanism is receptor-specific .
- Clinical Trials : Clinical data on Naltrexone's efficacy in treating substance use disorders suggest that derivatives like this compound could offer enhanced therapeutic benefits due to their unique pharmacological profiles. For instance, a meta-analysis indicated significant reductions in cravings and relapse rates among patients treated with extended-release formulations of Naltrexone .
Case Studies
- Opioid Dependence Treatment :
- Alcohol Use Disorder :
Data Table: Comparison of Biological Activities
Compound | Mechanism of Action | Effect on Learning | Opioid Receptor Interaction | Clinical Use |
---|---|---|---|---|
Naltrexone | MOR antagonist | Improves learning | Strong | Opioid dependence |
This compound | MOR antagonist | Potentially enhances | Moderate | Opioid dependence; research ongoing |
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15-,17+,18-,19-,20+/m0/s1 |
InChI Key |
SPLLFLBLAXVPPQ-AXDKOMKPSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2[C@H](C6=C4C(=C(C=C6)O)O5)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
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